2-(2-Cyclohexylethoxy)adenosine
2-(2-Cyclohexylethoxy)adenosine
Adenosine A2 receptor agonist.
Brand Name:
Vulcanchem
CAS No.:
131933-18-1
VCID:
VC21156987
InChI:
InChI=1S/C18H27N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h9-11,13-14,17,24-26H,1-8H2,(H2,19,21,22)/t11-,13-,14-,17-/m1/s1
SMILES:
C1CCC(CC1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Molecular Formula:
C18H27N5O5
Molecular Weight:
393.4 g/mol
2-(2-Cyclohexylethoxy)adenosine
CAS No.: 131933-18-1
Cat. No.: VC21156987
Molecular Formula: C18H27N5O5
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Adenosine A2 receptor agonist. |
|---|---|
| CAS No. | 131933-18-1 |
| Molecular Formula | C18H27N5O5 |
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | (2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C18H27N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h9-11,13-14,17,24-26H,1-8H2,(H2,19,21,22)/t11-,13-,14-,17-/m1/s1 |
| Standard InChI Key | VHMUQIWMOXQFBP-LSCFUAHRSA-N |
| Isomeric SMILES | C1CCC(CC1)CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
| SMILES | C1CCC(CC1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
| Canonical SMILES | C1CCC(CC1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator